

Application Note: High-Efficiency Extraction of Deoxynivalenol from Complex Food Matrices

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Compound of Interest

Compound Name: *Dons*

Cat. No.: *B1195921*

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Introduction

Deoxynivalenol (DON), a mycotoxin produced by fungi of the *Fusarium* genus, is a prevalent contaminant in cereal crops such as wheat, maize, and barley. Its presence in the food chain poses a significant health risk to both humans and animals, necessitating robust and reliable analytical methods for its detection and quantification. The complexity of food matrices often presents a challenge for accurate analysis due to the presence of interfering compounds. This application note provides detailed protocols for the efficient extraction of DON from various food matrices, enabling sensitive and accurate downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The protocols described herein include a traditional solvent extraction method with immunoaffinity column cleanup and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

Data Presentation

The following table summarizes the performance of various DON extraction protocols from different food matrices, providing a comparative overview of their efficiency.

| Extraction Method | Food Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
|--|---------------------------|-----------------|-------------|-------------|---------------------|
| Acetonitrile/Water/Acetic Acid Extraction | Maize | 82 - 93 | 10 | 25 | [1] |
| Water Extraction with Immunoaffinity Cleanup | Wheat, Barley, Flour | 82.4 - 103 | 100 | - | [2] |
| QuEChERS with d-SPE Cleanup | Cereals | - | - | - | |
| Solvent Extraction with SPE Cleanup | Maize, Rice, Wheat | 24 (Maize) | 200 (Maize) | 32 (Rice) | 200 (Rice) |
| Multi-stage Water Extraction | Maize | >90 (two steps) | - | - | |
| Acetonitrile/Water Extraction | Maize | - | - | - | [3] |
| QuEChERS-based Extraction | Cereal-based infant foods | 77.6 - 105.7 | 0.1 - 15.8 | - | |
| Methanol/Acetonitrile Extraction with ELISA | Rice, Wheat, Maize | 94.67 (DON) | - | - | [4] |

| | | | | | |
|--|--------------------------------------|-------------|----|-----|---------------------|
| Water | | | | | |
| Extraction with Immunoaffinity Cleanup | Corn and Corn Products | 81.3 - 91.0 | 25 | 50 | [5] |
| Immunoaffinity Column Cleanup | Wheat, Corn, Rice, Flour | 83 - 96 | 20 | - | [6] |
| Acetonitrile/Water Extraction | Wheat, Corn, Wheat Flour, Corn Flour | 80.8 - 92.2 | 50 | 100 | [7] |

Experimental Protocols

Protocol 1: Solvent Extraction with Immunoaffinity Column Cleanup

This protocol is a widely used and highly specific method for the extraction and purification of DON from cereal matrices.

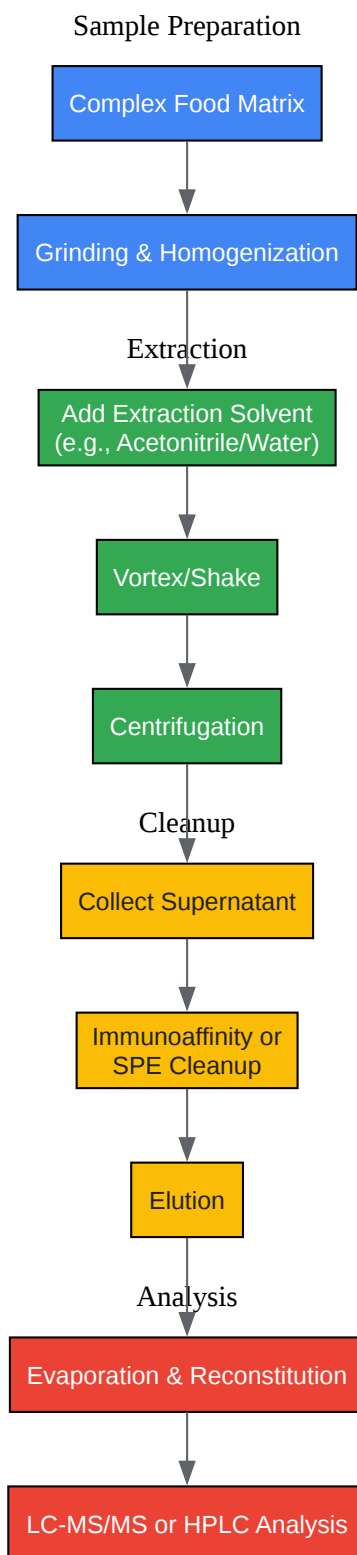
1. Sample Preparation: a. Obtain a representative sample of the food matrix. b. Grind the sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
2. Extraction: a. Weigh 25 g of the homogenized sample into a 250 mL Erlenmeyer flask. b. Add 100 mL of distilled water. c. Shake vigorously for 60 minutes on a mechanical shaker at room temperature. d. Filter the extract through a Whatman No. 4 filter paper.
3. Immunoaffinity Column Cleanup: a. Allow the immunoaffinity column to reach room temperature. b. Pass 10 mL of the filtered extract through the immunoaffinity column at a flow rate of approximately 1-2 mL/minute. c. Wash the column with 10 mL of distilled water to remove unbound matrix components. d. Elute the bound DON from the column by passing 1.5 mL of methanol through the column and collect the eluate. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. f. Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL of acetonitrile/water, 10:90, v/v) for HPLC or LC-MS/MS analysis.

Protocol 2: Modified QuEChERS Extraction

The QuEChERS method offers a simpler, faster, and more cost-effective approach for mycotoxin analysis.

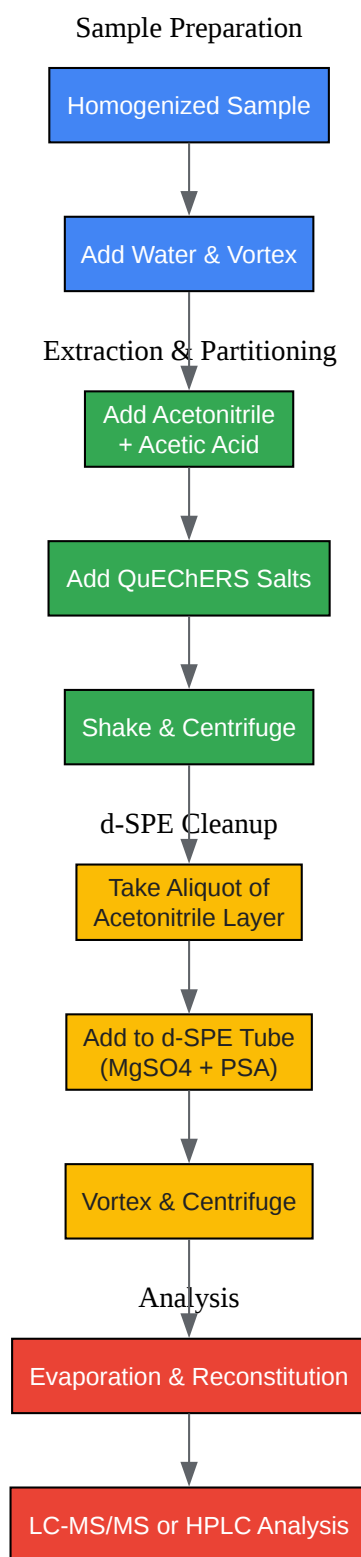
1. Sample Preparation: a. Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of distilled water and vortex for 30 seconds.
2. Extraction and Partitioning: a. Add 10 mL of acetonitrile containing 1% acetic acid to the tube. b. Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO_4) and 1 g of sodium chloride (NaCl). c. Immediately cap the tube and shake vigorously for 1 minute. d. Centrifuge the tube at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO_4 and 50 mg of primary secondary amine (PSA) sorbent. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 2 minutes. d. Take an aliquot of the supernatant for analysis.
4. Final Preparation for Analysis: a. Transfer 500 μL of the cleaned extract to a new vial. b. Evaporate to dryness under a gentle stream of nitrogen. c. Reconstitute in 500 μL of the mobile phase for analysis.

Visualizations



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Caption: General workflow for DON extraction from complex food matrices.



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Caption: Workflow of the modified QuEChERS protocol for DON extraction.

Conclusion

The selection of an appropriate extraction protocol for deoxynivalenol is critical for achieving accurate and reliable results in food safety testing. The choice of method will depend on factors such as the specific food matrix, available laboratory equipment, desired sample throughput, and the required limit of detection. The solvent extraction method with immunoaffinity column cleanup provides high selectivity and is considered a gold standard for many applications. The modified QuEChERS protocol offers a high-throughput and cost-effective alternative without compromising analytical performance for many matrices. Both protocols, when followed diligently, will yield high-quality extracts suitable for sensitive chromatographic analysis, aiding in the effective monitoring of DON contamination in the food supply.

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